Product packaging for 1,2,3,5-Tetrachlorobenzene(Cat. No.:CAS No. 634-90-2)

1,2,3,5-Tetrachlorobenzene

Cat. No.: B107539
CAS No.: 634-90-2
M. Wt: 215.9 g/mol
InChI Key: QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Context within Chlorobenzenes

1,2,3,5-Tetrachlorobenzene is a derivative of benzene (B151609) where four hydrogen atoms are substituted by chlorine atoms at positions 1, 2, 3, and 5 of the aromatic ring. nih.govaskfilo.com It is one of three structural isomers of tetrachlorobenzene, the others being 1,2,3,4-tetrachlorobenzene (B165215) and 1,2,4,5-tetrachlorobenzene (B31791). askfilo.comwikipedia.org These isomers share the same molecular formula, C₆H₂Cl₄, but differ in the arrangement of chlorine atoms, which in turn influences their physical and chemical properties. wikipedia.org

Chlorinated benzenes, in general, are a class of compounds where one to six hydrogen atoms of the benzene ring are replaced by chlorine. askfilo.com The number of possible isomers varies with the degree of chlorination. askfilo.com For instance, there is only one isomer for monochlorobenzene and hexachlorobenzene (B1673134), while there are three isomers each for dichlorobenzenes, trichlorobenzenes, and tetrachlorobenzenes. askfilo.com

Table 1: Isomers of Tetrachlorobenzene

Isomer Name CAS Number Molecular Formula Structure
1,2,3,4-Tetrachlorobenzene 634-66-2 C₆H₂Cl₄ C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
This compound 634-90-2 C₆H₂Cl₄ C1=C(C=C(C(=C1Cl)Cl)Cl)Cl

This table was generated based on data from multiple sources. wikipedia.orgnih.gov

Historical Context of Research and Discovery

Research into chlorobenzenes dates back to the broader exploration of aromatic compounds and their derivatives. Initially, chlorobenzenes were primarily investigated for their use as solvents and as intermediates in the synthesis of other chemicals like pesticides and dyes. taylorandfrancis.comcdc.gov For example, chlorobenzene (B131634) was historically used to produce phenol (B47542) and DDT. cdc.govnih.gov The higher chlorinated benzenes, including tetrachlorobenzenes, found application as components in dielectric fluids. tpsgc-pwgsc.gc.cainchem.org

Current Research Significance and Emerging Areas

Currently, this compound is primarily used as a research chemical. chemicalbook.com There is no current large-scale commercial production or demand for it in its pure form in countries like Canada. tpsgc-pwgsc.gc.capwgsc-tpsgc.gc.ca Its past use in dielectric fluids for transformers and in dyestuff carriers has been largely discontinued (B1498344) or is being phased out. tpsgc-pwgsc.gc.capwgsc-tpsgc.gc.ca

The environmental fate and biodegradation of tetrachlorobenzenes are major areas of ongoing research. Studies have shown that these compounds can persist in soil and sediment, with slow degradation rates. canada.ca this compound, being a solid with low water solubility and volatility, tends to adsorb strongly to organic matter in the soil. tpsgc-pwgsc.gc.capwgsc-tpsgc.gc.ca

Emerging research is focused on the microbial degradation of chlorinated compounds. tandfonline.com While some bacteria can mineralize certain isomers like 1,2,3,4-tetrachlorobenzene, others, including this compound, are considered more resistant to aerobic biodegradation. asm.orgoup.com However, some anaerobic microorganisms, such as Dehalococcoides sp. strain CBDB1, have shown the ability to dechlorinate this compound. oup.com The study of the enzymatic pathways and the genetic basis for this degradation is a key area of investigation. nih.gov

Table 2: Key Research Findings on this compound

Research Area Key Finding Reference
Environmental Fate Persists in soil and sediment with slow degradation. Adsorbs strongly to organic matter. canada.ca
Aerobic Biodegradation Considered to be resistant to degradation by many aerobic bacteria. oup.com
Anaerobic Biodegradation Can be reductively dechlorinated by specific anaerobic microorganisms like Dehalococcoides sp. strain CBDB1. oup.com
Past Industrial Use Formerly used in dielectric fluids and as a dyestuff carrier. tpsgc-pwgsc.gc.capwgsc-tpsgc.gc.ca

| Current Use | Primarily a research chemical. | chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl4 B107539 1,2,3,5-Tetrachlorobenzene CAS No. 634-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrachlorobenzene
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InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
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InChI Key

QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)Cl
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Molecular Formula

C6H2Cl4
Record name 1,2,3,5-TETRACHLOROBENZENE
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DSSTOX Substance ID

DTXSID1026089
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Molecular Weight

215.9 g/mol
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Physical Description

1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO]
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 246 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C.
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Vapor Pressure

1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C
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Color/Form

Colorless needles

CAS No.

634-90-2, 63697-21-2
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Melting Point

122 to 126 °F (NTP, 1992), 51 °C
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Environmental Occurrence and Distribution

Sources and Formation Pathways

The presence of 1,2,3,5-tetrachlorobenzene in the environment is primarily due to human activities.

Industrial activities are a source of this compound release into the environment. The compound has been identified in industrial effluents. nih.gov For instance, in Sarnia, Ontario, a landfill leachate was found to contain 0.005 µg/L of this compound. ccme.ca Losses from its use as an industrial reagent and residues in final products also contribute to its environmental presence. ccme.ca

Historically, tetrachlorobenzenes were used in conjunction with polychlorinated biphenyls (PCBs) in dielectric fluids for transformers and capacitors. canada.ca Although this application has been largely discontinued (B1498344), the spillage of these fluids remains a significant source of environmental contamination. canada.ca It is estimated that up to 1.3 million kg of tetrachlorobenzenes are still present in dielectric fluids currently in use in Canada. canada.ca Spills of these fluids have released significant quantities of tetrachlorobenzenes into the soil. publications.gc.ca While much of the contaminated soil has been moved to storage facilities, a notable amount remains in the environment. publications.gc.ca

This compound is a known degradation byproduct of both pentachlorobenzene (B41901) and hexachlorobenzene (B1673134). taylorandfrancis.comisotope.com In a study of an enrichment culture from a contaminated site, the reductive dechlorination of hexachlorobenzene showed a major degradation pathway that included the formation of this compound. taylorandfrancis.com Similarly, in anaerobic sewage sludge, the reductive monodechlorination of hexachlorobenzene identified this compound as one of the resulting compounds. taylorandfrancis.com The dechlorination of hexachlorobenzene by Ni/Fe bimetallic nanoparticles also produces this compound as a minor product. mdpi.com

The incineration and combustion of organic compounds in the presence of a chlorine source can generate this compound. tpsgc-pwgsc.gc.capwgsc-tpsgc.gc.ca This includes processes such as waste incineration and the barrel burning of household waste. pops.int Municipal solid waste incineration is estimated to contribute to the total annual release of chlorobenzenes. pops.int The compound has also been detected in emissions from hazardous waste incinerators. pops.int The incineration of materials containing chlorine, either in organic or inorganic forms, can lead to the formation of chlorobenzenes, including this compound. greenpeace.to

While there are no known natural sources of tetrachlorobenzenes, some evidence suggests the possibility of natural production for certain isomers. canada.caccme.ca For example, 1,2,3,4-tetrachlorobenzene (B165215) has been found in the Mississippi salt marsh needlerush. ccme.ca However, for this compound specifically, no natural sources have been identified. pops.intcanada.ca Its presence in the environment is considered to be of anthropogenic origin. pops.int

Anthropogenic Release Mechanisms

Environmental Compartmentalization and Partitioning

At a temperature of 20°C, this compound exists as a solid with low volatility and low solubility in water. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca However, once dissolved, it exhibits moderate volatility and a strong tendency to adsorb to organic matter. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca

Atmospheric Presence and Fate

When released into the atmosphere, tetrachlorobenzenes are subject to removal through photooxidation and precipitation, which results in low concentrations in the air. canada.ca These compounds can be transported over long distances, as evidenced by the detection of other tetrachlorobenzene isomers over the Pacific Ocean. canada.ca Wash-out from the atmosphere via rainwater is also a known process. canada.ca While tetrachlorobenzenes are removed from the air through these degradative processes, they are not expected to contribute significantly to global warming or the depletion of stratospheric ozone. canada.ca

Aquatic Systems Distribution (Water Column, Sediment, Suspended Solids)

In aquatic environments, this compound that is dissolved in the water column can undergo moderate volatilization. pwgsc-tpsgc.gc.ca However, due to its properties, it is expected to adsorb significantly to sediment and particulate matter. canada.ca Fragments of the solid compound can also be transported into waterways, where they will settle at the bottom and dissolve slowly. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca Although tetrachlorobenzenes are removed from surface water, they can persist and accumulate in anaerobic conditions found in buried sediments. canada.ca The compound can be reintroduced to the water column from sediments through resuspension caused by biological activities or through desorption from pore water. canada.ca

Soil Distribution and Mobility

When this compound is present in soil, it volatilizes and dissolves at a slow rate. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca The dissolved form can then migrate to the water table or be transported into a waterway. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca Due to its strong adsorption to organic matter, it is considered to be immobile in soil. canada.ca Estimated half-lives for tetrachlorobenzenes in soil range from 28 to 417 days. canada.ca The adsorbed phase of the compound is expected to persist for a long time even after the primary source of contamination has been removed, gradually releasing the chemical into the gaseous or dissolved state. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca

Global and Regional Environmental Concentrations

Data on the environmental concentrations of this compound is often reported alongside its isomers.

Observed Levels in Watercourses (e.g., Great Lakes Basin, Niagara River)

In Canada, tetrachlorobenzenes have been detected in various watercourses, with a notable presence in the Great Lakes basin. ccme.ca Concentrations of this compound have been reported in this region. For instance, in a landfill leachate from Sarnia, Ontario, a concentration of 0.005 µg⋅L-1 was detected for this compound. ccme.ca Generally, concentrations of tetrachlorobenzenes in Canadian surface waters are significantly lower than the estimated effects threshold for sensitive aquatic species. canada.ca

Concentrations in Sediments

Tetrachlorobenzenes are known to persist in sediments, particularly under anaerobic conditions. canada.ca In the St. Clair River in 1990, concentrations of this compound in sediment samples ranged from not detected to 510 ng/g. canada.ca Earlier, in 1981, sediment samples from the Niagara River at Niagara-on-the-Lake showed levels of other tetrachlorobenzene isomers up to 320 ng/g (dry weight). canada.ca

Table 1: Observed Concentrations of this compound in Canadian Environments

Location Medium Concentration Year of Sampling
Sarnia, Ontario Landfill Leachate 0.005 µg/L Not Specified ccme.ca
St. Clair River Sediment Up to 510 ng/g 1990 canada.ca
Lake Ontario (near Niagara River mouth) Aquatic Invertebrates 0.06 to 0.5 ng/g (wet weight) Not Specified canada.ca

Detection in Air and Rain

The presence of this compound in the environment is influenced by its physical and chemical properties. As a semi-volatile compound, it can be transported over long distances in the atmosphere. Tetrachlorobenzenes are generally found in low concentrations in the air, as they are removed from the atmosphere through processes like photooxidation and precipitation. canada.ca

While data for individual tetrachlorobenzene isomers in the atmosphere can be limited, monitoring studies have confirmed their presence. For instance, information on the specific concentrations of individual tetrachlorobenzene isomers in the ambient air of Canada has not been identified in some reports. canada.ca However, studies in Europe have provided more specific data. A study conducted in Hamburg, Germany, between 1986 and 1987, detected combined concentrations of this compound and 1,2,4,5-tetrachlorobenzene (B31791). canada.ca In North America, monitoring in Ontario, Canada, also detected total tetrachlorobenzenes in ambient air. canada.ca

Table 1: Concentration of Tetrachlorobenzene Isomers in Ambient Air

LocationIsomer(s)Time PeriodConcentration Range (ng/m³)Mean Concentration (ng/m³)Reference
Hamburg, Germany (12 sites)1,2,3,5-TeCB & 1,2,4,5-TeCB (combined)Apr 1986 - Apr 19870.5 - 20.9Not Reported canada.ca
Windsor, Ontario, CanadaTotal TetrachlorobenzenesAug 1988 - Oct 1989Not Reported0.2 canada.ca
Walpole Island, Ontario, CanadaTotal TetrachlorobenzenesSep 1988 - Oct 1989Not Reported0.14 canada.ca

Due to atmospheric deposition, this compound has also been found in precipitation. Research analyzing chloroorganics in rain and snow across Europe identified the presence of one isomer of tetrachlorobenzene, confirmed to be either 1,2,4,5- or this compound, in all analyzed samples. dss.go.thoieau.fr This indicates that the compound is widespread in precipitation, even in relatively remote locations. dss.go.th However, specific quantitative data for this compound concentrations in rain are not extensively detailed in available literature, unlike for other chlorobenzenes such as 1,4-dichlorobenzene, which was found in concentrations up to 5 ng/L. dss.go.th A Canadian study from 1987-1991 provided concentrations for 1,2,4,5- and 1,2,3,4-tetrachlorobenzene in rain but did not report specific values for the 1,2,3,5- isomer. canada.ca

Presence in Groundwater

The migration of this compound from soil can lead to the contamination of groundwater. tpsgc-pwgsc.gc.capwgsc-tpsgc.gc.ca Once dissolved, the compound has the potential to reach the water table. tpsgc-pwgsc.gc.capwgsc-tpsgc.gc.ca However, data on the levels of tetrachlorobenzenes in groundwater are noted to be scarce. ccme.ca

The most specific findings come from monitoring at contamination sites, such as industrial or waste disposal areas. A notable detection of this compound was reported in a landfill leachate in Canada, highlighting the potential for significant localized groundwater contamination from point sources. ccme.ca

Table 2: Reported Detection of this compound in Groundwater

LocationSample TypeConcentration (µg/L)Reference
Sarnia, Ontario, CanadaLandfill Leachate0.005 ccme.ca

Regulations in some jurisdictions list tetrachlorobenzenes as substances requiring groundwater monitoring, particularly at sites like landfills, which signifies their importance as potential groundwater contaminants. fao.org

Ecotoxicology and Environmental Risk Assessment

Bioaccumulation and Biomagnification

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment), resulting in a concentration higher than in the source medium. Due to its chemical properties, 1,2,3,5-tetrachlorobenzene has a significant potential for bioaccumulation. All three isomers of tetrachlorobenzene share a log octanol/water partition coefficient (log Kow) of 4.5, indicating a strong affinity for lipids and a tendency to accumulate in the fatty tissues of organisms canada.ca.

The lipophilic nature of this compound facilitates its uptake from the water column and sediments by aquatic organisms. While specific bioconcentration factor (BCF) studies for the 1,2,3,5- isomer are limited, research on tetrachlorobenzenes as a group confirms their presence in aquatic biota, particularly in areas near industrial discharge. For instance, residues of tetrachlorobenzenes have been identified in fish from the Great Lakes nih.gov.

Studies on oligochaetes, a key component of benthic ecosystems, have demonstrated the uptake of tetrachlorobenzene isomers. An investigation into the acute lethal potency of the three tetrachlorobenzene isomers in the aquatic oligochaete Tubifex tubifex confirmed that these compounds are taken up by the organism, though the study focused on toxicity rather than quantifying accumulation rates nih.gov. The relative toxicity of the isomers was found to be lower for this compound compared to the 1,2,4,5- and 1,2,3,4- isomers canada.ca.

Evidence suggests that this compound also bioaccumulates in terrestrial food chains. Studies on the terrestrial oligochaete Eisenia andrei have shown uptake of tetrachlorobenzene isomers from the soil nih.gov.

Perhaps the most direct evidence of its bioaccumulation in higher organisms comes from human studies. In a Canadian survey, this compound was detected in 36% of 412 samples of human breast milk, with a mean concentration of 0.3 ng/g and a maximum concentration of 2.1 ng/g canada.ca. The presence of this compound in breast milk indicates that it is not only absorbed by the human body but also persists and accumulates to levels that are transferable. While there is a general lack of specific data on the toxicological effects on soil-dwelling organisms, the detection in humans points to its potential for moving up the terrestrial food chain.

Toxicity to Aquatic Organisms

The toxicity of chlorobenzenes to aquatic life generally increases with the degree of chlorination who.int. This compound is classified as very toxic to aquatic life, with long-lasting effects nih.gov.

Acute toxicity is typically measured by the median lethal concentration (LC50) or median effective concentration (EC50) over a short period, such as 48 or 96 hours. For this compound, a 48-hour EC50 value of 9,710 µg/L (9.71 mg/L) has been reported for the freshwater crustacean Daphnia magna epa.gov. In fish, acute toxicity data for this specific isomer is available from studies conducted by the U.S. Environmental Protection Agency (EPA).

SpeciesEndpointDurationValue (mg/L)
Bluegill Sunfish (Lepomis macrochirus)LC5096 hours6.42
Sheepshead Minnow (Cyprinodon variegatus)LC5096 hours3.67
Water Flea (Daphnia magna)EC5048 hours9.71
Midge (Chironomus sp.)LC50/EC50-Data Not Available

Data sourced from PubChem and the U.S. EPA Ambient Water Quality Criteria documents.

Chronic exposure to lower concentrations of this compound can lead to adverse effects on the growth, reproduction, and survival of aquatic organisms. While specific chronic studies detailing No-Observed-Effect Concentrations (NOECs) for this isomer are scarce, the U.S. EPA, based on available data and inferences from related compounds, established a water quality criterion for the protection of freshwater aquatic life. The EPA recommended a 24-hour average concentration of 170 µg/L and stated that the concentration should not exceed 390 µg/L at any time epa.gov. For comparison, chronic studies on other tetrachlorobenzene isomers have reported 28-day NOECs for growth inhibition in fish ranging from 100 µg/L to 250 µg/L canada.ca.

Algae and other primary producers form the base of most aquatic food webs, and substances toxic to them can have cascading effects throughout the ecosystem. Short-term studies on the effect of this compound on algae have focused on the inhibition of photosynthesis. These studies indicate that the compound can adversely affect algal populations at concentrations in the milligrams per liter range.

SpeciesEndpointDurationValue (mg/L)
Ankistrodesmus falcatusEC50 (Photosynthesis Inhibition)4 hours20.8
Chlorella vulgarisEC50 (Photosynthesis Inhibition)6 hoursData Not Available

Data sourced from a 2010 RIVM report on environmental risk limits. rivm.nl

Toxicity to Terrestrial Organisms and Plants

The environmental impact of this compound extends to terrestrial ecosystems, affecting a range of organisms from soil invertebrates to plants. While data specifically for the 1,2,3,5-isomer is limited, studies on tetrachlorobenzene isomers provide insights into its potential toxicity.

Research has shown that tetrachlorobenzenes can have adverse effects on soil-dwelling organisms. ccme.ca A study comparing the acute lethal potency of tetrachlorobenzene isomers on the terrestrial oligochaete Eisenia andrei found that the toxicity varies between isomers. cdc.gov While this particular study did not provide specific lethal concentrations for this compound, it highlights the potential for this compound to harm essential soil fauna. The toxicity of chlorobenzenes to soil microorganisms has also been noted, with increasing toxicity at higher concentrations, which can inhibit crucial microbial processes. cdc.gov

The phytotoxicity of tetrachlorobenzenes has been observed in various plant species. Although specific studies focusing solely on the 1,2,3,5-isomer are scarce, related compounds in the chlorobenzene (B131634) family have been shown to negatively impact plant health. gaea.ca Effects on plants can range from reduced germination and growth to more severe outcomes at higher concentrations. gaea.ca The lipophilic nature of tetrachlorobenzenes suggests a potential for uptake and accumulation in plant tissues, which could have implications for the entire terrestrial food web.

Ecological Risk Characterization

The ecological risk characterization for this compound involves evaluating its potential to cause adverse effects in the environment by comparing exposure concentrations with established toxicity thresholds.

Environmental Thresholds and Guidelines (e.g., Water Quality Guidelines)

To protect environmental health, various jurisdictions have established guidelines for chlorinated benzenes in different environmental compartments.

For water quality, the U.S. Environmental Protection Agency (EPA) has developed criteria for chlorinated benzenes. For this compound, the recommended criterion to protect freshwater aquatic life is a 24-hour average of 170 µg/L, with a concentration that should not exceed 390 µg/L at any time. epa.gov For saltwater aquatic life, the recommended 24-hour average is 2.6 µg/L, and the concentration should not exceed 5.9 µg/L at any time. epa.gov

In Canada, soil quality guidelines have been established for chlorobenzenes, which include all tetrachlorobenzene isomers. ccme.caesdat.net These guidelines are dependent on land use:

Agricultural: 0.05 mg/kg dry weight ccme.ca

Residential/Parkland: 2 mg/kg dry weight ccme.ca

Commercial: 10 mg/kg dry weight ccme.ca

Industrial: 10 mg/kg dry weight ccme.ca

The Canadian Council of Ministers of the Environment (CCME) has also set soil quality guidelines for this compound for the protection of environmental and human health, with specific values for different land uses and conditions. gaea.cagov.nt.ca

Canadian Soil Quality Guidelines for this compound (mg/kg dry weight)
Land UseGuideline Value
Agricultural0.05
Residential/Parkland2
Commercial10
Industrial10

Sediment quality guidelines for this compound are not as clearly defined. However, the strong tendency of this compound to adsorb to organic matter in soil and sediment indicates its potential to accumulate in these compartments, posing a risk to benthic organisms. canada.cabohrium.com

Assessment of Harmful Effects on Biota in Specific Ecosystems

The assessment of harmful effects of this compound on biota in specific ecosystems reveals its potential for long-term environmental impact due to its persistence and bioaccumulative properties.

In aquatic ecosystems, the primary concern is the exposure of benthic organisms to tetrachlorobenzenes that accumulate in sediments. canada.ca While specific data on the toxicological effects of the 1,2,3,5-isomer on these organisms are limited, the presence of tetrachlorobenzenes in sediment in areas such as the St. Clair River in Canada has been documented, with concentrations reaching up to 510 ng/g for this compound. canada.ca The persistence of tetrachlorobenzenes in anaerobic conditions within buried sediments means that these compounds can serve as a long-term source of contamination. canada.ca

In terrestrial ecosystems, the persistence of tetrachlorobenzenes in soil, with estimated half-lives ranging from 28 to 417 days, poses a risk to soil-dwelling organisms. canada.ca The compound's strong adsorption to organic matter means it is relatively immobile in soil, but it can still be a source of exposure for soil fauna and microorganisms. canada.cabohrium.com The potential for bioaccumulation in the terrestrial food chain is a significant concern. Organisms at the base of the food web, such as earthworms, can accumulate the chemical from the soil, which is then transferred to predators at higher trophic levels. canada.ca

The relative toxicity of tetrachlorobenzene isomers has been evaluated, with some studies suggesting that this compound is less acutely toxic than the 1,2,3,4- and 1,2,4,5-isomers in certain organisms. canada.canih.gov However, its potential for persistence and bioaccumulation means that even at lower concentrations, it can pose a long-term risk to the health of various ecosystems. canada.ca

Human Exposure and Health Implications

Exposure Pathways

Humans can be exposed to 1,2,3,5-tetrachlorobenzene through several routes, including inhalation, ingestion, and dermal contact.

Inhalation of Ambient Air

This compound can be inhaled from the surrounding air. nih.govegle.state.mi.us While not a major route of exposure for the general population under normal conditions, it can be a significant pathway in areas with specific industrial activities or contamination sources. canada.ca The compound's volatility, although low, allows it to exist in the vapor phase in the atmosphere. pwgsc-tpsgc.gc.ca

Ingestion through Food and Drinking Water

Ingestion of contaminated food and drinking water is another potential route of exposure to this compound. nih.govegle.state.mi.us The compound has been detected in various food items, including certain oils like corn, rape, sunflower, peanut, sesame, walnut, hazelnut, and poppy. echemi.com It has also been found in human milk. echemi.com Additionally, tetrachlorobenzenes have been detected in Canadian drinking water supplies at low concentrations. canada.ca

Occupational Exposure

Workplace exposure represents a primary route for higher levels of contact with this compound. nih.govegle.state.mi.us This can occur through both inhalation of contaminated air and dermal contact in industries where the compound is produced or used. nih.govegle.state.mi.us Historically, it was used in dielectric fluids and as an intermediate for herbicides and defoliants. pwgsc-tpsgc.gc.ca

Human Biomonitoring Studies

Biomonitoring studies provide direct evidence of human exposure to and uptake of environmental chemicals.

Detection in Human Tissues (Blood, Hair, Adipose Tissue)

This compound has been identified in various human tissues, confirming its absorption and distribution within the body. egle.state.mi.usechemi.com

Blood: The compound has been detected in human blood samples. egle.state.mi.usechemi.com One study reported an average concentration of 5.1 ng/g in human blood. echemi.com

Hair: Combined isomers of trichlorobenzene and tetrachlorobenzene have been found in human hair samples at a concentration of 40 ng/g in a Slovenian study. nih.govechemi.comepa.gov

Adipose Tissue: Due to its lipophilic nature, this compound tends to accumulate in fatty tissues. echemi.com It has been detected in human adipose tissue in several studies. nih.govegle.state.mi.usechemi.com For instance, combined trichlorobenzene and tetrachlorobenzene isomers were found at a concentration of 60 ng/g in human adipose tissue in Slovenia. nih.govechemi.comepa.gov Another study detected this compound in 13 out of 108 human adipose tissue samples at a mean concentration of 30 ng/g. echemi.com It was also identified, though not quantified, in the adipose tissue of non-occupationally exposed individuals in Germany. nih.govechemi.com One analysis reported an average concentration of 0.41 ng/g in adipose tissue. echemi.com

Table 1: Detection of this compound in Human Tissues

TissueConcentrationStudy DetailsCitation
BloodAverage of 5.1 ng/gGeneral population study. echemi.com
Hair40 ng/g (combined trichlorobenzene and tetrachlorobenzene isomers)Study conducted in Slovenia. nih.govechemi.comepa.gov
Adipose Tissue60 ng/g (combined trichlorobenzene and tetrachlorobenzene isomers)Study conducted in Slovenia. nih.govechemi.comepa.gov
Adipose TissueMean of 30 ng/gDetected in 13 of 108 samples. echemi.com
Adipose TissueAverage of 0.41 ng/gGeneral population study. echemi.com
Adipose TissueIdentified, not quantifiedNon-occupationally exposed individuals in Germany. nih.govechemi.com

Presence in Breast Milk

Human exposure to this compound is evidenced by its detection in human breast milk. In an unpublished 1992 survey of 412 breast milk samples from Canadian women, this compound was found in 36% of the samples analyzed. canada.ca The mean concentration of the compound in these samples was 0.3 nanograms per gram (ng/g), with the maximum detected concentration reaching 2.1 ng/g. canada.ca

Emerging Persistent Chemical Considerations in Biomonitoring

This compound is recognized as a persistent organic pollutant (POP), and its monitoring is a consideration in environmental and human health assessments, particularly in vulnerable ecosystems like the Arctic. bohrium.com A study focused on POPs in fish consumed by the indigenous peoples of the Nenets Autonomous Okrug in the Russian Arctic included this compound in its analysis. bohrium.com While some predictive models for emerging persistent chemicals of concern in the Arctic have highlighted the 1,2,4,5-isomer, the inclusion of this compound in biomonitoring studies of Arctic food chains underscores its relevance as a persistent chemical. bohrium.comnih.govresearchgate.net

Toxicological Research on this compound

Toxicological studies have been conducted to understand the health effects of this compound, primarily using rat models. These studies range from determining lethal doses to examining the effects of repeated exposure over subacute and subchronic durations.

Acute Toxicity Studies (e.g., Oral LD50 in Rats)

Acute toxicity studies establish the lethal dose 50 (LD50), which is the single dose of a substance expected to cause death in 50% of a test animal population. For this compound, the oral LD50 has been determined in rats, with results showing some variation between sexes. In male Sprague-Dawley rats, the oral LD50 was found to be 2297 mg/kg. canada.canih.govtandfonline.com In female rats of the same strain, the oral LD50 was determined to be 1727 mg/kg. canada.canih.govtandfonline.com Other sources corroborate an oral LD50 value of approximately 1727-1730 mg/kg in rats. nih.govchemicalbook.comlgcstandards.com

Oral LD50 Values for this compound in Rats

SexOral LD50 (mg/kg)Source
Male2297 canada.canih.govtandfonline.com
Female1727 canada.canih.govtandfonline.com

Subacute and Subchronic Toxicity Studies (e.g., 28-day and 90-day Feeding Studies in Rats)

The effects of repeated dietary exposure to this compound have been evaluated in 28-day (subacute) and 90-day (subchronic) feeding studies in rats. These studies typically involve administering various concentrations of the chemical in the diet to observe organ-specific effects and biochemical changes.

In a 28-day study, Sprague-Dawley rats were fed diets containing 0, 0.5, 5.0, 50, or 500 parts per million (ppm) of this compound. nih.govtandfonline.com A subsequent 90-day study used the same dietary concentrations for the same rat strain. nih.govtandfonline.comtandfonline.com

In the 28-day feeding study, histological changes in the liver, thyroid, kidney, and lungs of rats administered this compound were characterized as mild, even at the highest dose of 500 ppm. nih.govtandfonline.com

The 90-day feeding study also reported histological changes in the liver and kidney of rats fed tetrachlorobenzene isomers. nih.govtandfonline.com While the effects were generally less severe than those caused by the 1,2,4,5-isomer, lesions in the kidney, liver, and thyroid gland were noted in rats that consumed this compound. nih.govtandfonline.comnih.gov

Summary of Organ-Specific Effects in Rat Feeding Studies

Study DurationAffected OrgansObserved EffectsSource
28-DayLiver, Thyroid, Kidney, LungsMild histological changes at doses up to 500 ppm. nih.govtandfonline.com
90-DayLiver, Kidney, ThyroidHistological lesions observed. nih.govtandfonline.comnih.gov

Exposure to this compound has been shown to induce hepatic microsomal enzymes in rats. In the 28-day feeding study, a significant increase in aminopyrine (B3395922) demethylase activity was observed in rats fed 500 ppm of this compound. nih.gov

Further research in immature male Wistar rats identified this compound as an inducer of 4-dimethylaminoantipyrine (DMAP) N-demethylase. nih.govcdnsciencepub.com This pattern of enzyme induction is characteristic of phenobarbitone-type inducers. nih.govcdnsciencepub.com

Tissue Accumulation and Isomer-Specific Differences

The accumulation of tetrachlorobenzene (TCB) isomers in bodily tissues is significantly influenced by their molecular structure. While this compound has been identified in the adipose tissue of the general population in Germany, studies comparing the three TCB isomers have revealed distinct differences in their distribution and persistence within the body. nih.gov

Research on pregnant Sprague-Dawley rats administered 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-TCB has shown that all three isomers are capable of crossing the placental barrier and accumulating in both maternal and fetal tissues. Notably, the 1,2,4,5-isomer was found in amounts approximately 100 times higher than the other two isomers, indicating a greater potential for bioaccumulation. nih.gov This heightened accumulation of 1,2,4,5-TCB is attributed to its molecular configuration, which makes it less readily metabolized compared to the 1,2,3,4- and 1,2,3,5- isomers. nih.gov Consequently, 1,2,4,5-TCB persists in adipose tissue and organs with high fat content. nih.gov

In 28-day feeding studies with rats, 1,2,4,5-TCB was determined to be the most toxic of the three isomers, a finding that correlates with its greater tissue accumulation. nih.govcanada.ca This isomer demonstrated a dose-dependent accumulation in fat and liver. nih.govcanada.ca

A comparative study on trichlorobenzene isomers in rats also supports the principle that the pattern of chlorine atom substitution on the benzene (B151609) ring dictates the degree of tissue accumulation. publisso.de In this research, the order of accumulation in body fat was found to be 1,3,5-trichlorobenzene (B151690) > 1,2,4-trichlorobenzene (B33124) > 1,2,3-trichlorobenzene. publisso.de

Table 1: Isomer-Specific Accumulation of Tetrachlorobenzenes

Isomer Relative Tissue Accumulation Key Findings
This compound Lower Detected in human adipose tissue. nih.gov
1,2,3,4-Tetrachlorobenzene (B165215) Lower Accumulates to a lesser extent than the 1,2,4,5-isomer. nih.gov
1,2,4,5-Tetrachlorobenzene (B31791) Higher Accumulates to a significantly greater extent in maternal and fetal tissues, as well as fat and liver, due to slower metabolism. nih.govnih.govcanada.ca

Reproductive and Developmental Toxicity

Studies investigating the reproductive and developmental effects of tetrachlorobenzenes have shown inconsistent dose-response relationships. egle.state.mi.us Observed effects have often been associated with doses that also induce significant maternal toxicity. egle.state.mi.us It has been suggested that protecting against maternal toxicity, such as effects on the liver, kidney, or thyroid, would likely also be protective against potential adverse effects on offspring. egle.state.mi.us

In a study where pregnant Sprague-Dawley rats were administered the three tetrachlorobenzene isomers by gavage from gestation day 6 to 15, the 1,2,4,5-isomer was shown to cross the placental barrier and accumulate in fetal tissues to a greater degree than the other two isomers. nih.gov The U.S. Environmental Protection Agency (EPA) has issued a final rule under the Toxic Substances Control Act (TSCA) requiring manufacturers and processors of 1,2,4,5-TCB to conduct reproductive effects and developmental toxicity testing. epa.gov

Genotoxicity and Carcinogenicity Assessments

Assessments of the genotoxic and carcinogenic potential of this compound have been conducted. In an in vivo rat liver foci bioassay, 1,2,3,5-TeCB did not demonstrate initiating activity. egle.state.mi.us The International Agency for Research on Cancer (IARC) has not classified this compound in its lists of carcinogenic substances. lgcstandards.com

Metabolism and Excretion Pathways

The metabolism and excretion of this compound have been investigated in different animal models, revealing species-specific and isomer-specific pathways.

In adult male rats given a single oral dose, approximately 46-51% of the administered 1,2,3,5-TCB was excreted in the urine and feces within 48 hours. tandfonline.comnih.gov The compound was biotransformed into several polar metabolites. The primary urinary metabolites identified, in decreasing order of quantity, were 2,3,4,6-tetrachlorophenol (B30399), isomeric hydroxytrichlorothiophenols, and a trichlorophenol. tandfonline.comnih.gov For 1,2,3,5-TCB, excretion was fairly evenly distributed between urine and feces. tandfonline.com

In contrast, studies in squirrel monkeys showed that after oral administration, about 36% of the 1,2,3,5-TCB dose was excreted in the feces within 48 hours. tandfonline.com Unchanged 1,2,3,5-TCB accounted for over half of the radioactivity found in the feces. The identified fecal metabolites of 1,2,3,5-TCB included 2,3,4,6-tetrachlorophenol (14%), 2,3,5,6-tetrachlorophenol (B165523) (9%), 2,3,4,5-tetrachlorophenol (B165442) (2%), and 2,3,5,6-tetrachlorophenyl sulfinic acid (15%). tandfonline.com In squirrel monkeys, 1,2,3,5-TCB was eliminated exclusively through the feces, a different pattern from that observed in rats and rabbits. tandfonline.com

The initial step in the metabolism of lower chlorinated benzenes is generally considered to be the formation of arene oxide intermediates. nih.gov

Table 2: Metabolites of this compound

Species Excretion Route Major Metabolites
Rat Urine and Feces 2,3,4,6-Tetrachlorophenol, Isomeric hydroxytrichlorothiophenols, Trichlorophenol tandfonline.comnih.gov
Squirrel Monkey Feces 2,3,4,6-Tetrachlorophenol, 2,3,5,6-Tetrachlorophenol, 2,3,5,6-Tetrachlorophenyl sulfinic acid, 2,3,4,5-Tetrachlorophenol tandfonline.com

Analytical Methodologies for Environmental and Biological Matrices

Sample Collection and Preservation Techniques

The integrity of analytical results for 1,2,3,5-tetrachlorobenzene heavily relies on appropriate sample collection and preservation methods to prevent contamination and degradation.

For water samples , including surface water, groundwater, and wastewater, collection is typically done in clean, amber glass bottles with PTFE-lined caps (B75204) to minimize photodegradation and analyte adsorption to the container walls. enconlab.com.tr To inhibit microbial degradation of the target compound, samples are often preserved by chilling to approximately 4°C. usgs.gov In some cases, acidification with hydrochloric acid (HCl) to a pH of 2 is also recommended. usgs.gov Preserved water samples are generally stored in the dark and analyzed within a specific timeframe, for instance, within 7 days, to ensure the stability of the chlorobenzenes. enconlab.com.tr

For solid matrices such as soil, sediment, and hazardous waste, samples are collected in wide-mouthed glass containers with PTFE-lined caps. Preservation is primarily achieved by cooling the samples to 4°C and storing them in the dark to slow down biological and chemical degradation processes. usgs.govepa.gov

Air sampling for this compound often involves the use of sorbent tubes containing materials like Tenax® GC or charcoal. cdc.govcdc.gov A known volume of air is drawn through the tube using a sampling pump, and the collected analytes are later desorbed for analysis. cdc.gov The stability of chlorobenzenes on these sorbents has been studied, with findings indicating good stability for several days when stored at room temperature in the dark. cdc.gov

Table 1: Sample Preservation Techniques for this compound Analysis

MatrixContainerPreservation MethodHolding Time
WaterDark glass with PTFE cap linerCool to 4°C, may require acidification (e.g., HCl to pH 2)7 days enconlab.com.tr
Soil/SedimentGlass with PTFE-lined capCool to 4°C, store in the dark40 days for extracts epa.gov
AirSorbent tubes (e.g., Tenax®)Store in the dark at room temperatureUp to 13 days cdc.gov

Extraction and Clean-up Procedures

Extracting this compound from the sample matrix and removing interfering substances are critical steps for accurate analysis.

Liquid-liquid extraction (LLE) is a common technique for water samples. Solvents like methylene (B1212753) chloride or hexane (B92381) are used to extract the chlorobenzenes from the water phase. epa.govcdc.gov For solid samples, Soxhlet extraction is a well-established method, often using solvent mixtures like methylene chloride/acetone or toluene. epa.govcdc.govresearchgate.net Other modern techniques include accelerated solvent extraction (ASE) , also known as pressurized liquid extraction (PLE), which uses elevated temperatures and pressures to reduce extraction time and solvent consumption. researchgate.netUltrasonic extraction is another alternative for solid matrices. researchgate.net

A more recent and efficient extraction method for various matrices, including tobacco, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This involves an initial extraction with a solvent like acetonitrile (B52724) followed by the addition of salts to induce phase separation. gcms.cz

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis. Common clean-up techniques include:

Florisil chromatography: This is used to remove polar interferences. epa.govcdc.govny.gov

Gel Permeation Chromatography (GPC): This technique separates analytes based on molecular size and is effective for removing large molecules like lipids. epa.gov

Acid-base partitioning: This can be used to separate acidic and basic compounds from neutral compounds like this compound. itesm.mx

Sulfur removal: For samples containing elemental sulfur, which can interfere with chromatographic analysis, methods like treatment with tetrabutylammonium (B224687) (TBA)-sulfite are employed. epa.gov

Dispersive solid-phase extraction (dSPE) and cartridge solid-phase extraction (cSPE) are often used as clean-up steps in the QuEChERS method, utilizing sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB) to remove interferences. gcms.cz

Chromatographic Separation and Detection Methods (e.g., Gas Chromatography)

Gas chromatography (GC) is the primary technique for separating this compound from other compounds in the sample extract. zzgayq.comsigmaaldrich.cnresearchgate.net The separation is typically achieved using a capillary column with a specific stationary phase. zzgayq.com A common issue in the analysis of tetrachlorobenzene isomers is the potential for co-elution, where two or more isomers exit the column at the same time. epa.gov For instance, this compound may co-elute with 1,2,4,5-tetrachlorobenzene (B31791) on certain columns. epa.govcdc.gov The use of dual-column systems with different polarity columns can help to resolve such co-elutions. epa.gov

The most common detector used for the analysis of chlorinated hydrocarbons like this compound is the Electron Capture Detector (ECD) . epa.govzzgayq.com The ECD is highly sensitive to halogenated compounds. epa.govcdc.gov Another detection method used is the Flame Ionization Detector (FID) , although it is generally less sensitive for this class of compounds compared to the ECD. researchgate.net

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS), provides definitive identification and quantification of this compound. nih.govanalytice.com GC-MS combines the separation power of GC with the highly specific detection capabilities of MS. epa.gov

In GC-MS analysis, after the compounds are separated by the GC, they enter the mass spectrometer where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound shows a characteristic pattern of ions, with prominent peaks at m/z 214, 216, and 218, which correspond to the molecular ion cluster due to the presence of four chlorine atoms. restek.com

For enhanced sensitivity and selectivity, especially in complex matrices, GC-tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (HRMS) can be utilized. A fully automated method using microextraction by packed sorbent (MEPS) coupled with programmed temperature vaporizer-gas chromatography-mass spectrometry (PTV-GC-MS) has been developed for the determination of various chlorobenzenes, including this compound, in water samples, achieving very low detection limits. researchgate.netnih.gov

Quality Assurance and Quality Control in Analysis

A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure the reliability and validity of analytical data for this compound. ct.govwbdg.org This involves a set of procedures implemented throughout the analytical process.

Key QA/QC elements include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination from reagents, glassware, or the analytical system itself. epa.gov

Laboratory Control Samples (LCS): Analyzing a sample with a known concentration of the analyte to assess the accuracy of the analytical method. ct.govny.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Adding a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. ct.govny.gov

Surrogate Standards: Adding a non-target compound with similar chemical properties to the analyte to every sample, blank, and standard to monitor the efficiency of the extraction and analysis process. epa.gov

Calibration: Establishing a calibration curve with a series of standards to quantify the analyte in the samples. ct.gov

Detection and Quantitation Limits: Determining the method detection limit (MDL) and limit of quantification (LOQ) to define the sensitivity of the method. researchgate.netcore.ac.uk

Adherence to standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), and participation in inter-laboratory performance evaluation studies are also crucial components of a comprehensive QA/QC program. epa.govwbdg.orgpublications.gc.ca

Environmental Remediation and Management Strategies

Containment and Source Control Measures

Effective management of sites contaminated with 1,2,3,5-tetrachlorobenzene often begins with containment and source control to prevent further spread of the contaminant. tpsgc-pwgsc.gc.ca Due to its low volatility and strong adsorption to organic matter, 1,2,3,5-TeCB tends to remain in the soil, dissolving and volatilizing slowly. tpsgc-pwgsc.gc.ca This behavior underscores the importance of isolating the source material.

One of the primary objectives in remediation is the removal and treatment of source material to mitigate the ongoing release of contaminants. epa.gov At some sites, this has been achieved through the installation of subsurface barrier walls, such as slurry walls, that encircle the most contaminated areas. epa.gov These physical barriers are designed to prevent the migration of contaminated groundwater. epa.gov To further enhance containment, a network of extraction wells can be used to create hydraulic control, where contaminated groundwater is pumped out for treatment. epa.gov

In instances of spills, the immediate collection of the spilled chemical is a critical first-response measure. epa.gov For contaminated soil and sediment, excavation and dredging are employed to remove the source material. epa.gov Once excavated, the material can be treated on-site using methods like low-temperature thermal desorption before potential reuse or disposal. epa.gov These measures are crucial because once the primary source is removed, the adsorbed phase in the soil can still act as a long-term source of contamination, slowly releasing 1,2,3,5-TeCB into the gaseous or dissolved state. tpsgc-pwgsc.gc.ca

Table 1: Containment and Source Control Measures for this compound

Measure Description Objective Reference
Subsurface Barrier WallsInstallation of physical barriers (e.g., slurry walls) into underlying low-permeability layers.To contain heavily contaminated groundwater and prevent its discharge. epa.gov
Hydraulic ControlUse of extraction wells to pump and treat contaminated groundwater.To manage groundwater flow and prevent off-site migration. epa.gov
Excavation and DredgingPhysical removal of contaminated soil and sediment.To remove the primary source of contamination. epa.gov
On-site TreatmentTreatment of excavated material (e.g., via low-temperature thermal desorption).To reduce the toxicity and volume of contaminated material. epa.gov

In Situ Remediation Technologies

In situ remediation technologies treat contaminants directly within the subsurface, offering a less disruptive and often more cost-effective alternative to excavation.

Bioremediation Approaches

Bioremediation leverages the metabolic processes of microorganisms to degrade or transform contaminants. For chlorinated benzenes like 1,2,3,5-TeCB, both anaerobic and aerobic biodegradation pathways are relevant. microbe.com

Under anaerobic conditions, the primary process is reductive dechlorination, where chlorine atoms are sequentially removed from the benzene (B151609) ring. researchgate.net This process is particularly effective for highly chlorinated benzenes. ub.edu Several microbial genera have been identified as key players in the reductive dechlorination of tetrachlorobenzene isomers. Strains of Dehalococcoides can reductively dechlorinate all three TeCB isomers. microbe.com Dehalobium has also demonstrated the ability to reductively dechlorinate 1,2,3,5-TeCB. microbe.com Research has shown that in anoxic microcosms derived from contaminated harbor sludge, the dechlorination of 1,2,3,5-TeCB leads to the formation of di- and mono-chlorobenzene as the main end products. researchgate.net The growth of Dehalococcoides and, in some cases, Dehalobacter was associated with this process. researchgate.net

Aerobic biodegradation is more effective for less chlorinated benzenes. microbe.com The process typically involves the action of dioxygenase enzymes that initiate the breakdown of the benzene ring. ub.edu While 1,2,3,5-TeCB is highly chlorinated, its anaerobic degradation can produce lesser chlorinated daughter products that are more amenable to aerobic degradation. researchgate.netnih.gov This suggests that a sequential anaerobic-aerobic approach could be a viable remediation strategy. researchgate.net

Table 2: Microorganisms Involved in Bioremediation of this compound

Microorganism Genus Metabolic Process Role in Degradation Reference
DehalococcoidesAnaerobic Reductive DechlorinationDechlorinates all three tetrachlorobenzene isomers. microbe.comresearchgate.net
DehalobiumAnaerobic Reductive DechlorinationCapable of reductive dechlorination of 1,2,3,5-TeCB. microbe.com
DehalobacterAnaerobic Reductive DechlorinationObserved in some microcosms enriched with 1,2,3,5-TeCB. researchgate.net

Electrochemical Remediation Techniques

Electrochemical remediation utilizes an electric field to treat contaminated soil and groundwater. This technology can stimulate the degradation of contaminants through redox reactions at the electrodes. nih.gov For this compound, studies have examined the potential of electrode-stimulated degradation in sediment. nih.gov

In laboratory-scale electrochemical reactors, applying a voltage across carbon electrodes placed in sediment spiked with 1,2,3,5-TeCB has been shown to stimulate its degradation. nih.gov The process is dependent on the applied voltage and the production of hydrogen at the cathode, which can facilitate biological dechlorination. nih.gov These findings suggest that electrochemical systems can create reactive zones in sediments, promoting the transformation of contaminants like 1,2,3,5-TeCB. nih.gov

In-Situ Chemical Oxidation (ISCO)

In-situ chemical oxidation (ISCO) is an aggressive remediation technology that involves injecting chemical oxidants into the subsurface to destroy contaminants. frtr.govclu-in.org Common oxidants include permanganate (B83412), persulfate, and hydrogen peroxide. frtr.gov ISCO is effective for a wide range of organic contaminants, including chlorinated benzenes. frtr.govclu-in.org

The effectiveness of ISCO depends on several factors, including the successful delivery of the oxidant to the target zone and the reactivity of the oxidant with the contaminant. crccare.com The choice of oxidant is critical; for instance, permanganate reacts relatively slowly, allowing it to travel further from the injection point. frtr.gov Persulfate is another powerful oxidant that can be activated by heat, light, or other chemicals to generate sulfate (B86663) radicals, which are highly effective at degrading recalcitrant organic compounds. researchgate.net While specific studies focusing solely on ISCO for 1,2,3,5-TeCB are limited in the provided context, the general applicability of ISCO to chlorinated organic solvents suggests its potential for treating this compound. researchgate.net

Ex Situ Remediation Technologies

Ex situ remediation involves the excavation of contaminated material and its treatment above ground.

Solvent Extraction with Hydrodehalogenation and Hydrogenation

A promising ex situ technology for soil contaminated with tetrachlorobenzenes is Remedial Extraction and Catalytic Hydrodehalogenation (REACH). researchgate.net This process involves two main steps: first, the contaminant is extracted from the soil using a solvent, and second, the extracted contaminant is catalytically treated to a non-toxic end product. usf.edu

In this process, a mixture of water and ethanol (B145695) has been shown to be an effective solvent for extracting 1,2,4,5-tetrachlorobenzene (B31791) (a structural isomer of 1,2,3,5-TeCB) from soil. researchgate.net The extracted tetrachlorobenzene is then subjected to catalytic hydrodehalogenation, where a catalyst, such as palladium, is used to remove the chlorine atoms, converting the tetrachlorobenzene to benzene. usf.edu To further detoxify the end product, a second catalyst, like rhodium, is used for the hydrogenation of benzene to cyclohexane, which is a benign compound. usf.edu Research has demonstrated that this combined extraction and catalytic process can successfully extract and convert tetrachlorobenzene from contaminated soil. usf.edu

Pump-and-Treat Systems for Groundwater

Pump-and-treat technology is a widely applied method for the remediation of groundwater contaminated with various organic compounds, including tetrachlorobenzenes. epa.gov This process involves extracting contaminated groundwater from the subsurface and treating it above ground to remove or destroy the contaminants. epa.gov

The effectiveness of pump-and-treat systems for chlorinated benzenes like this compound is influenced by the compound's physical and chemical properties. epa.gov this compound exhibits low water solubility and a tendency to adsorb to soil and sediment, which can complicate its removal from the subsurface. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca The process generally involves pumping the contaminated water to the surface, where it undergoes treatment before being discharged or reinjected into the ground. epa.gov

Case studies have demonstrated the application of pump-and-treat systems at sites contaminated with chlorinated benzenes. For instance, at the Buffalo River site, groundwater collection and treatment systems, including pump-and-treat methods, have been employed to address contamination from various chemicals, including tetrachlorobenzenes. ny.gov Similarly, the Orica Botany Groundwater Cleanup project utilizes groundwater extraction and ex-situ treatment to manage a plume of contaminated groundwater containing various chlorinated hydrocarbons. orica.com

Factors Affecting Pump-and-Treat Efficiency for this compound:

FactorDescription
Sorption This compound's strong adsorption to organic matter in soil and aquifers can lead to a slow release into the groundwater, prolonging the operational timeframe of the pump-and-treat system. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca
Solubility Its low solubility limits the concentration that can be present in the water phase at any given time, potentially requiring large volumes of water to be pumped and treated to remove a significant mass of the contaminant. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca
Nonaqueous Phase Liquids (NAPLs) The presence of this compound as a dense nonaqueous phase liquid (DNAPL) can create a long-term source of groundwater contamination that is difficult to remove solely by pumping.
Hydrogeology The geological characteristics of the contaminated site, such as soil permeability and the presence of preferential flow paths, significantly impact the efficiency of groundwater extraction.

Adsorption-Based Treatments

Adsorption is a prominent and effective technology for removing organic pollutants like this compound from water. nih.govresearchgate.net This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). nih.gov Activated carbon is the most widely utilized adsorbent due to its high porosity and large surface area. nih.gov

The effectiveness of adsorption for removing tetrachlorobenzenes is well-documented. Studies have shown that activated carbon can effectively adsorb various chlorobenzene (B131634) isomers from aqueous solutions. nih.govoup.com The adsorption capacity is influenced by factors such as the properties of the adsorbent, the concentration of the contaminant, water temperature, and pH.

Research has explored the use of various carbonaceous materials for the adsorption of tetrachlorobenzenes. Besides activated carbon, materials like activated coke and carbide wood have also been investigated and found to be effective, although activated carbon generally shows superior adsorption ability. acs.orgosti.gov The micropore volume of the adsorbent is a crucial factor governing its adsorption capacity. acs.orgosti.gov

Comparison of Adsorbents for Tetrachlorobenzene Removal:

AdsorbentKey Features
Activated Carbon High microporosity and surface area, leading to superior adsorption capacity for a wide range of organic compounds, including this compound. nih.govacs.orgosti.gov
Organobentonites Modified clays (B1170129) that have shown to be efficient adsorbents for compounds like 1,2-dichlorobenzene (B45396), suggesting potential for other chlorobenzenes.
Carbon Nanotubes Emerging materials with high adsorption capacities for organic contaminants, demonstrating effectiveness in removing 1,2-dichlorobenzene from aqueous solutions. nih.gov

Regulatory Frameworks and Guidelines for Management

The management of this compound is governed by a range of national and international regulations due to its toxic and persistent nature. ontosight.ai In Canada, for example, this compound is classified as "toxic" under the Canadian Environmental Protection Act (CEPA) 1999 and is listed on Schedule 1. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.ca

Internationally, organizations like the European Chemicals Agency (ECHA) list tetrachlorobenzenes as substances of concern, and they are subject to regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). europa.eu The Stockholm Convention on Persistent Organic Pollutants (POPs) also addresses chlorinated benzenes, aiming to eliminate or restrict their production and use. researchgate.net

In the United States, the Environmental Protection Agency (EPA) has established guidelines for water quality criteria concerning tetrachlorobenzenes to protect aquatic life and human health. pops.int For instance, 1,2,4,5-tetrachlorobenzene is listed as a toxic substance under the Clean Water Act. pops.int

Key Regulatory and Advisory Information for Tetrachlorobenzenes:

Jurisdiction/BodyRegulation/GuidelineKey Points
Canada (CEPA 1999) Listed as "toxic" on Schedule 1. pwgsc-tpsgc.gc.catpsgc-pwgsc.gc.caIndicates the substance is considered harmful to human health or the environment.
European Union (ECHA/REACH) Subject to registration and regulation. europa.euAims to ensure a high level of protection for human health and the environment.
United States (EPA) Water quality criteria established. pops.intProvides concentration limits for the protection of aquatic organisms and human health.
Stockholm Convention Addressed as Persistent Organic Pollutants (POPs). researchgate.netAims for global elimination or restriction of production and use.

These regulatory frameworks drive the need for effective remediation and management strategies to mitigate the environmental risks posed by this compound.

Future Research Directions and Knowledge Gaps

Understanding Long-Term Chronic Effects in Diverse Ecosystems

A primary area of uncertainty is the long-term, chronic impact of 1,2,3,5-tetrachlorobenzene on various ecosystems. Although it is recognized as toxic, causing both acute and chronic effects in laboratory tests on specific organisms like benthic and soil-dwellers, there is a significant lack of data on its effects in complex, real-world environments. pops.int

Future research should prioritize:

Chronic Toxicity in Sensitive Biota: There is a notable lack of data on the chronic toxicity of this compound to marine organisms. rivm.nl While significant exposure of sediment-dwelling (benthic) organisms may be occurring in contaminated areas, insufficient toxicological data makes it impossible to determine if current environmental concentrations are causing harm. canada.ca

Sub-lethal Effects: Research should extend beyond mortality to investigate sub-lethal effects such as impacts on reproduction, growth, immune function, and behavior in a wider range of species.

A 2013 follow-up report on priority substances in Canada highlighted the need for more chronic toxicity data for tetrachlorobenzenes in sediment to better protect benthic invertebrates. canada.ca

Refining Human Health Risk Assessment Models

To improve the accuracy of these models, future research should focus on:

Isomer-Specific Toxicological Data: Generating comprehensive toxicological data specific to this compound is crucial to reduce the reliance on surrogate data and large uncertainty factors. This includes long-term animal studies to assess chronic toxicity and carcinogenicity. pic.int

Probabilistic Risk Assessment: Moving towards probabilistic methods can better account for variability and uncertainty in both exposure and effects assessments for persistent, bioaccumulative, and toxic (PBT) chemicals. ecetoc.org

Mixture Toxicity: Humans and wildlife are typically exposed to a mixture of chemicals. Research is needed to understand the potential additive or synergistic effects of this compound when present with other chlorobenzenes and persistent organic pollutants (POPs). canada.ca

Metabolism and Toxicokinetics: A deeper understanding of how this compound is absorbed, distributed, metabolized, and excreted in humans is needed to refine physiologically based pharmacokinetic (PBPK) models.

Development of Novel and Sustainable Remediation Technologies

Cleaning up sites contaminated with this compound requires effective and environmentally sound technologies. While traditional methods exist, future research is geared towards more sustainable and innovative approaches.

Key research directions include:

Enhanced Bioremediation: Anaerobic bioremediation, where microbes break down chlorinated compounds, is a promising sustainable option. microbe.com Research is ongoing to optimize this process by coupling cultures that reductively dechlorinate tetrachlorobenzene to benzene (B151609) with cultures that can further degrade benzene to non-toxic products like methane (B114726) and carbon dioxide. nih.govscholaris.ca Another approach enhances bioremediation by combining microorganisms with micron zerovalent iron (mZVI) and other amendments. acs.org

Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron (nZVI), offers a novel approach to degrade chlorinated benzenes. tandfonline.com Further research is needed to improve efficiency, understand long-term environmental fate, and scale up these technologies for field application.

Catalytic Hydrodehalogenation: The "Remedial Extraction and Catalytic Hydrodehalogenation" (REACH) technology is an innovative "green" approach that uses a solvent (like an ethanol (B145695)/water mixture) to extract the contaminant from soil, followed by catalytic treatment to convert it into less harmful substances, thereby eliminating secondary waste streams. usf.eduresearchgate.net

In Situ Chemical Oxidation (ISCO): This method uses strong oxidants to destroy contaminants in place. tandfonline.com Research continues to find more effective and targeted activating agents for oxidants like persulfate and permanganate (B83412) to enhance the degradation of resistant organic compounds. tandfonline.com

Table 1: Emerging Remediation Technologies for Chlorinated Benzenes
TechnologyDescriptionPotential AdvantagesResearch Focus
Anaerobic BioremediationUses microorganisms to break down chlorinated compounds in the absence of oxygen. Often involves coupling different microbial consortia. nih.govscholaris.caSustainable, low carbon footprint, potential for complete detoxification to harmless end-products. microbe.comnih.govOptimizing microbial consortia, enhancing degradation rates, application in co-contaminated sites.
Nanoremediation (e.g., nZVI)Involves the use of nanoscale reactive particles, such as zero-valent iron, to chemically degrade contaminants. tandfonline.comHigh reactivity, potential for in-situ application.Improving nanoparticle delivery and stability, assessing long-term ecological impact, scaling up for field use.
Remedial Extraction and Catalytic Hydrodehalogenation (REACH)A two-step process involving solvent extraction of the contaminant from soil, followed by catalytic conversion to a less toxic product. usf.eduresearchgate.net"Green" technology, no secondary waste stream, solvent can be reused. usf.eduOptimizing solvent composition and catalyst efficiency, application to a wider range of contaminants.
In Situ Chemical Oxidation (ISCO)Involves injecting chemical oxidants into the subsurface to destroy contaminants. tandfonline.comRapid treatment, effective for a range of organic compounds.Developing more effective and specific activation methods, minimizing non-target reactions.

Comprehensive Biomonitoring and Trend Analysis

Biomonitoring, the measurement of chemicals in human and wildlife tissues, is a critical tool for assessing exposure and the effectiveness of regulations. For this compound, there is a need for more systematic and comprehensive monitoring programs. bohrium.comnih.gov

Future priorities in this area are:

Long-Term Trend Monitoring: Establishing and maintaining long-term biomonitoring programs, such as the USGS Biomonitoring of Environmental Status and Trends (BEST) program, is essential to track changes in environmental levels over time. usgs.gov Historical data from Canada, for example, showed declining levels of some tetrachlorobenzene isomers in herring gull eggs between the 1980s and 1990s, demonstrating the value of such trend analysis. canada.ca

Use of Innovative Matrices: While blood and adipose tissue are common matrices, research into the use of hair is promising for non-invasively monitoring long-term exposure to organic pollutants. bohrium.com

Broad Geographic and Population Coverage: Monitoring should include diverse geographic areas, including remote regions like the Arctic where POPs accumulate, and various human populations to identify hotspots and vulnerable groups. nih.gov

Linking Biomonitoring to Health Outcomes: A key goal is to better correlate biomonitoring data with health effects in human populations and wildlife to understand the real-world consequences of exposure.

Table 2: Biomonitoring Data for Tetrachlorobenzenes
Location/StudyMatrixCompound(s)Findings/ConcentrationsReference
Canada (1980-1991)Fish (various species)1,2,3,5-TeCBUp to 0.5 ng/g (wet weight) canada.ca
Canada (Niagara/Detroit Rivers, early 1980s-1990)Herring Gull Eggs1,2,3,4-TeCBDeclined from 53 ng/g to 1 ng/g (wet weight) canada.ca
Canada (1992 survey)Human Breast Milk1,2,3,5-TeCBDetected in 36% of 412 samples. Mean: 0.3 ng/g; Max: 2.1 ng/g canada.ca
Arctic Russia (Nenets Autonomous Okrug)Human Serum (males)1,2,3,5-TeCBDetected, but in most cases below the quantification limit. nih.gov

Investigation of Natural Formation Pathways and Their Significance

Currently, this compound is considered to be of anthropogenic origin, produced synthetically for industrial uses or as an unintentional byproduct. pops.intcanada.ca There are no definitively confirmed natural sources. who.intinchem.org

However, a complete understanding requires investigating all potential sources, including:

Abiotic Formation: The compound can be generated abiotically during high-energy processes like waste incineration when organic compounds are burned in the presence of chlorine. pwgsc-tpsgc.gc.caacs.org Research into the mechanisms of this "de novo synthesis" can help develop strategies to minimize its formation.

Potential Biogenic Formation: A significant knowledge gap exists regarding the possibility of natural formation. One report noted the presence of 1,2,3,4-tetrachlorobenzene (B165215) in the oil of a marsh grass, though it was unknown if this was from natural formation or uptake from the environment. inchem.org While likely a minor source compared to industrial production, exploring potential biogenic or geothermal pathways would provide a more complete picture of the compound's environmental lifecycle.

Transformation of Other Pollutants: Research has shown that more highly chlorinated benzenes, like hexachlorobenzene (B1673134), can be dechlorinated in the environment to form tetrachlorobenzenes, including this compound. naturalspublishing.comwisdomlib.org Understanding the conditions that favor these transformation pathways is crucial for predicting the fate of related contaminants.

Q & A

Basic Research Questions

Q. How can 1,2,3,5-tetrachlorobenzene be distinguished from its structural isomers in environmental samples?

  • Methodological Answer : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with isomer-specific retention times and fragmentation patterns. For example, this compound elutes at ~6.59 minutes (column: DB-5MS) with characteristic ions at m/z 216 (molecular ion) and m/z 179/74 (diagnostic fragments) . Cross-validate using certified standards for isomers (e.g., 1,2,4,5-tetrachlorobenzene) to confirm peak assignments .

Q. What are the key physicochemical properties critical for experimental design involving this compound?

  • Data-Driven Answer : Refer to harmonized datasets (Table 1):

PropertyValueReference
Melting Point52.6°C
Vapor Pressure (25°C)0.038 kPa
Log Kow4.45 (estimated)
These parameters inform solubility studies, partitioning experiments, and vapor-phase exposure models.

Q. Which standardized analytical methods are validated for quantifying this compound in water matrices?

  • Protocol : Follow EPA Method 8270 or HJ 699-2014 (China), which employ solid-phase microextraction (SPME) coupled with GC-MS. Detection limits range from 0.024–0.038 μg/L, with recoveries >85% in spiked samples . Use deuterated internal standards (e.g., this compound-d2) to correct matrix effects .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound be resolved?

  • Critical Analysis : Discrepancies in enthalpy of formation (Δfgas = -32.62 kJ/mol vs. computational predictions) arise from experimental methods (e.g., calorimetry vs. ab initio calculations). Resolve by cross-referencing NIST-curated datasets and validating via vapor pressure measurements (e.g., Antoine equation parameters from Spieksma et al., 1994) .

Q. What microbial degradation pathways are implicated in the environmental fate of this compound?

  • Mechanistic Insight : Dehalococcoides-containing cultures reductively dehalogenate this compound to trichlorobenzenes via putative reductive dehalogenases (RDases). However, growth-linked degradation remains unconfirmed, suggesting cometabolism or abiotic contributions (e.g., iron-sulfur mineral interactions) . Optimize anaerobic microcosms with electron donors (e.g., lactate) and monitor Dehalococcoides 16S rRNA gene abundance .

Q. How do isomer-specific differences in chlorobenzene toxicity inform risk assessment frameworks?

  • Toxicological Context : this compound exhibits thyroid-disrupting activity distinct from 1,2,4,5-tetrachlorobenzene, likely due to steric effects on receptor binding. Use in vitro assays (e.g., TRβ reporter gene assays) to quantify potency, and cross-reference with in silico QSAR models prioritizing structural alerts for endocrine disruption .

Q. What challenges arise in synthesizing high-purity this compound for reference standards?

  • Synthetic Strategy : Isomer separation via fractional crystallization (solvent: cyclohexane) achieves >99.5% purity. Confirm purity using differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., melting point: 412.59 K ± 0.07 K) . Avoid co-eluting isomers by optimizing HPLC conditions (C18 column, 70:30 methanol/water) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in bioaccumulation potential reported for this compound?

  • Resolution : Early studies lacked isomer-specific BCF (bioconcentration factor) data. Recent models (e.g., EPI Suite) estimate log BCF = 3.2, but validate experimentally using OECD 305 guidelines with Daphnia magna or fish liver S9 fractions. Compare with structurally similar compounds (e.g., hexachlorobenzene) to contextualize uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.